molecular formula C14H17NO2 B8806131 (1E)-1-(1,3-dioxaindan-5-yl)-N-cyclohexylmethanimine CAS No. 58343-42-3

(1E)-1-(1,3-dioxaindan-5-yl)-N-cyclohexylmethanimine

Cat. No. B8806131
Key on ui cas rn: 58343-42-3
M. Wt: 231.29 g/mol
InChI Key: VLRUOGHIEVUWEB-UHFFFAOYSA-N
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Patent
US05103023

Procedure details

Piperonal (500 g) and cyclohexylamine (330 g) are dissolved in benzene, and the mixture is refluxed for about 3 hours while dehydrating with Diene Schtark device. The solvent is distilled off from the reaction mixture, and the residue is recrystallized from a mixture of isopropyl ether and hexane to give N-(3,4-methylenedioxybenzylidene)-N-cyclohexylamine (597 g).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Diene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[CH:12]1([NH2:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>C1C=CC=CC=1>[CH2:10]1[O:11][C:3]2[CH:2]=[CH:1][C:6]([CH:7]=[N:18][CH:12]3[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]3)=[CH:5][C:4]=2[O:9]1

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
330 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Diene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for about 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off from the reaction mixture
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from a mixture of isopropyl ether and hexane

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C=NC3CCCCC3)C=CC2O1
Measurements
Type Value Analysis
AMOUNT: MASS 597 g
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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